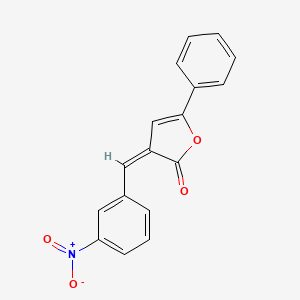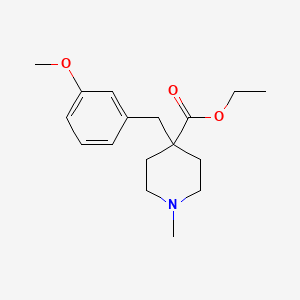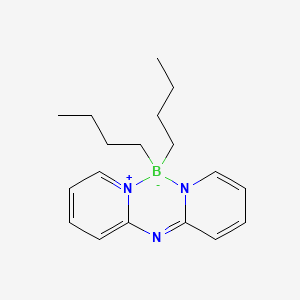
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate is a chemical compound that has drawn the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit biological activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate involves the inhibition of tubulin polymerization, which is necessary for cell division. This results in cell cycle arrest and induction of apoptosis. The compound also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and physiological effects:
In addition to its anticancer activity, 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been investigated for its potential use in the treatment of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate in lab experiments is its high potency against cancer cells. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Synthesemethoden
The synthesis of 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate involves the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-4-pyridinecarboxamide in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate has been extensively studied for its anticancer activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has been found to be particularly effective against breast cancer cells, as well as other types of cancer such as lung, colon, and prostate cancer. In addition to its anticancer activity, this compound has also been investigated for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-5-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-15-13(17)11-8-10(2-3-12(11)14)9-4-6-16-7-5-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBUHWODSUQLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![N-{2-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B4984189.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
